molecular formula C13H12F2N2O2 B2664176 N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 2174386-58-2

N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No. B2664176
CAS RN: 2174386-58-2
M. Wt: 266.248
InChI Key: LLTRQCZAXWHDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the pyrrolidinone class of compounds and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity and has been implicated in a range of neurological disorders.
Biochemical and Physiological Effects:
N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of the GABA-A receptor, which can lead to changes in neurotransmitter activity. It has also been found to have potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide in lab experiments is its potential as a tool for investigating the role of certain receptors in the brain. It has also been found to have potential applications in the treatment of certain neurological disorders. However, one of the main limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide. One area of interest is the development of more specific modulators of the GABA-A receptor, which could lead to more targeted treatments for neurological disorders. Another area of interest is the investigation of the compound's potential anti-inflammatory and analgesic effects, which could have important implications for the treatment of pain and inflammation. Additionally, more research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.

Synthesis Methods

N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,6-difluorobenzaldehyde with pyrrolidin-3-one in the presence of a suitable catalyst. The resulting product is then reacted with propargyl bromide to yield the final compound.

Scientific Research Applications

N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide has been found to have a range of potential applications in scientific research. It has been studied for its potential use as a tool for investigating the role of certain receptors in the brain. It has also been found to have potential applications in the treatment of certain neurological disorders.

properties

IUPAC Name

N-[1-(2,6-difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-2-11(18)16-10-6-7-17(13(10)19)12-8(14)4-3-5-9(12)15/h2-5,10H,1,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTRQCZAXWHDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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